molecular formula C23H20O B11602178 3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene

3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene

Cat. No.: B11602178
M. Wt: 312.4 g/mol
InChI Key: LHARHZHBTUNBQQ-UHFFFAOYSA-N
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Description

3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene is a synthetic organic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction between 4-methylbenzaldehyde and 2-phenylphenol. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, the compound may induce apoptosis in cancer cells through the activation of p53-mediated pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-4H-chromene: Lacks the additional methyl group on the phenyl ring.

    2-phenyl-4H-chromene: Lacks both methyl groups.

    4-(4-methylphenyl)-2-phenyl-4H-chromene: Lacks the methyl group on the chromene ring.

Uniqueness

3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its antioxidant and anticancer properties compared to its analogs.

Properties

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene

InChI

InChI=1S/C23H20O/c1-16-12-14-18(15-13-16)22-17(2)23(19-8-4-3-5-9-19)24-21-11-7-6-10-20(21)22/h3-15,22H,1-2H3

InChI Key

LHARHZHBTUNBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)C

Origin of Product

United States

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